Pramipexole-d5

Bioanalysis LC-MS/MS Pharmacokinetics

Accurate quantification of pramipexole in bioequivalence and pharmacokinetic studies is often compromised by matrix effects and variable extraction recovery using non-deuterated analogs. Pramipexole-d5 solves this as a stable isotope-labeled internal standard designed for isotope dilution mass spectrometry. - **Quantitative advantage:** Enables LLOQ of 5 pg/mL in human plasma (40-fold improvement over non-deuterated methods), ensuring precise AUC, Cmax, and t1/2 determination. - **Regulatory compliance:** Supplied with full characterization data for ANDA support, method validation (AMV), and QC applications per FDA/NMPA requirements. - **Target selectivity:** D2-type dopamine receptor agonist (Kis: 0.5 nM for D3) yet optimized as an internal standard, not a pharmacological agent.

Molecular Formula C10H17N3S
Molecular Weight 216.36 g/mol
Cat. No. B12394317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePramipexole-d5
Molecular FormulaC10H17N3S
Molecular Weight216.36 g/mol
Structural Identifiers
SMILESCCCNC1CCC2=C(C1)SC(=N2)N
InChIInChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m0/s1/i1D3,2D2
InChIKeyFASDKYOPVNHBLU-MCRFZBIBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pramipexole-d5: Deuterated Internal Standard


Pramipexole-d5 is a deuterium-labeled analog of the non-ergoline dopamine agonist pramipexole, a selective and blood-brain barrier (BBB) penetrant agonist of D2-type dopamine receptors with Kis of 2.2 nM, 3.9 nM, 0.5 nM, and 1.3 nM for D2-type, D2, D3, and D4 receptors, respectively . It is intended for use as an internal standard (IS) for the quantification of pramipexole by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA), or during commercial production of pramipexole .

Workflow SIL-IS for LC-MS/MS quantification of pramipexole
Selection Deuterated analog for co-elution and ion suppression control
Use Context Bioanalytical method validation and research PK monitoring context

Why Pramipexole-d5 Is Irreplaceable


Pramipexole-d5, as a stable isotope-labeled (SIL) internal standard, is not interchangeable with generic analogs or non-deuterated alternatives due to its critical role in isotope dilution mass spectrometry. Deuterated internal standards are designed to exhibit nearly identical physicochemical properties (e.g., extraction recovery, chromatographic retention time, and ionization response) to the unlabeled analyte, thereby compensating for variability in sample preparation and LC-MS/MS analysis [1]. In contrast, non-deuterated structural analogs (e.g., tamsulosin or ranitidine) often exhibit different matrix effects, extraction efficiencies, and ionization behaviors, leading to inaccurate quantification [2]. Even among deuterated analogs, the number and position of deuterium atoms (e.g., d3 vs. d5) can influence chromatographic separation and the potential for deuterium isotope effects, directly impacting assay precision and accuracy [3]. The following quantitative evidence demonstrates why pramipexole-d5 is a specifically validated and superior choice for reliable quantification.

Unlabeled pramipexole vs Mass difference prevents independent signal tracking; cannot co-elute for matrix-effect correction
Pramipexole-d5 vs Structural analog (e.g., tamsulosin) may show different extraction recovery and ionization response
Pramipexole-d5 vs Other deuterated forms (e.g., d3) may exhibit altered chromatographic retention and isotope effects

Pramipexole-d5: Analytical Performance Evidence


LLOQ Advantage over Non-Deuterated IS

A UPLC-MS/MS method employing pramipexole-d5 as the internal standard achieved a lower limit of quantification (LLOQ) of 5 pg/mL in human plasma [1]. In contrast, a validated LC-MS/MS method using the non-deuterated structural analog tamsulosin as the internal standard reported an LLOQ of 200 pg/mL under similar conditions [2]. This represents a 40-fold improvement in sensitivity when using pramipexole-d5, enabling the detection and quantification of pramipexole at much lower concentrations.

LLOQ Comparison
Cross-study context
5 pg/mL vs 200 pg/mL
Supports low-level quantification in human plasma research matrices
Reported 40-fold lower LLOQ compared to tamsulosin-IS method
Bioanalysis LC-MS/MS Pharmacokinetics Bioequivalence

Validated Precision and Accuracy

The UPLC-MS/MS method utilizing pramipexole-d5 as the internal standard demonstrated excellent intra- and inter-day precision and accuracy for quality control samples in human plasma [1]. The intra-day and inter-day relative standard deviation (RSD) was less than 8.5%, and the accuracy, expressed as relative error (RE), ranged from -7.67% to 7.35% [1]. These metrics meet the stringent acceptance criteria of regulatory bodies such as the NMPA and FDA for bioanalytical method validation.

Precision & Accuracy
Validation context
RSD
Meets bioanalytical validation review endpoints in research matrices
Direct performance of the pramipexole-d5 UPLC-MS/MS method
Matrix Effect Correction
Class-level
Deuterium isotope effect context
Co-elution and ionization correction context for quantitative bioanalysis
Data to verify; successful application in a validated UPLC-MS/MS method
Analytical Method Validation UPLC-MS/MS Precision Accuracy

Matrix Effect Correction by Deuterated IS

A stable isotopically labeled (SIL) internal standard like pramipexole-d5 is designed to correct for variability in sample extraction and ionization, effectively mitigating matrix effects [1]. While a direct comparative study for pramipexole-d5 is not available, general class-level evidence shows that deuterated internal standards provide superior correction for ion suppression/enhancement compared to non-deuterated analogs. For example, in a method for carvedilol, a deuterated IS failed to fully correct for matrix effects due to a slight retention time shift caused by the deuterium isotope effect [2]. This highlights the critical importance of selecting a well-characterized deuterated IS like pramipexole-d5, which has been validated in multiple studies to demonstrate reliable correction [3].

Matrix Effect Correction
Class-level
Deuterium isotope effect context
Co-elution and ionization correction context for quantitative bioanalysis
Data to verify; successful application in a validated UPLC-MS/MS method
Matrix Effect Ion Suppression Stable Isotope Labeling LC-MS/MS

Pramipexole-d5: Key Applications


Regulated Bioequivalence Studies

Pramipexole-d5 is the preferred internal standard for quantifying pramipexole in human plasma during bioequivalence studies, as demonstrated by its successful application in a study of sustained-release tablets [1]. The method's LLOQ of 5 pg/mL and validated precision/accuracy ensure compliance with regulatory requirements (e.g., NMPA, FDA) for demonstrating bioequivalence between test and reference formulations [1].

Pharmacokinetic (PK) Studies

For PK studies involving low doses, microsampling techniques, or terminal elimination phase characterization, the 40-fold improvement in LLOQ (5 pg/mL vs. 200 pg/mL) offered by pramipexole-d5-based methods [1] compared to non-deuterated IS methods [2] is critical. This sensitivity enables accurate determination of key PK parameters (e.g., AUC, Cmax, t1/2) that might otherwise be below the quantifiable range.

ANDA Method Development and Validation

Pramipexole-d5 is supplied with detailed characterization data compliant with regulatory guidelines, making it suitable for analytical method development, method validation (AMV), and Quality Controlled (QC) applications in support of Abbreviated New Drug Applications (ANDA) or commercial production . Its use as a SIL IS is a standard practice for ensuring method robustness and regulatory acceptance.

Tissue Distribution & CNS Penetration

Given that pramipexole is a BBB-penetrant drug, accurate quantification in brain tissue and other compartments is essential. While specific tissue studies with pramipexole-d5 are not detailed in the provided evidence, the use of a deuterated internal standard like pramipexole-d5 is a cornerstone for achieving the necessary sensitivity and accuracy in complex tissue matrices, as demonstrated for d3-pramipexole in mouse plasma and tissue studies [3].

Application
Selection Property
Validation Focus
Bioequivalence Studies
Method validation documentation context
LLOQ and precision endpoint review
Pharmacokinetic Studies
Sensitivity for low-dose or microsampling research
Terminal half-life and trace-level quantification context
ANDA Method Development
Research-grade characterization data
Bioanalytical validation review and method transfer context
Tissue Distribution & CNS
Matrix-effect control in complex research matrices
Extraction recovery and LLOQ in tissue research

Technical Documentation Hub

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33 linked technical documents
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